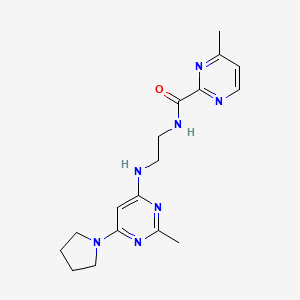
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide: is an organic compound that features a cyanomethyl group, a fluoro-substituted phenyl ring, and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide ions under basic conditions.
Introduction of the fluoro-substituted phenyl ring: This step involves the use of a fluorinated aromatic compound, which is then coupled with the cyanomethyl intermediate.
Formation of the prop-2-enamide moiety: This final step involves the reaction of the intermediate with an appropriate amide-forming reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluoro-substituted phenyl ring or the prop-2-enamide moiety, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, especially at the fluoro-substituted phenyl ring, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced analogs with hydrogenated phenyl rings or amide groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Chemistry: N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and optimization.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with metabolic processes.
Comparación Con Compuestos Similares
- N-(Cyanomethyl)-N-(4-chloro-2-methylphenyl)prop-2-enamide
- N-(Cyanomethyl)-N-(4-bromo-2-methylphenyl)prop-2-enamide
- N-(Cyanomethyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide
Comparison: N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide is unique due to the presence of the fluoro-substituted phenyl ring, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and iodo analogs, the fluoro compound exhibits different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-3-12(16)15(7-6-14)11-5-4-10(13)8-9(11)2/h3-5,8H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYYPXIJDHOGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N(CC#N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate](/img/structure/B2896498.png)
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2896501.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896503.png)
![6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2896507.png)


![N-[2-(2-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2896510.png)
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)

![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)
